1-Bromo-2,3-dimethoxynaphthalene

Catalog No.
S690796
CAS No.
222555-02-4
M.F
C12H11BrO2
M. Wt
267.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,3-dimethoxynaphthalene

CAS Number

222555-02-4

Product Name

1-Bromo-2,3-dimethoxynaphthalene

IUPAC Name

1-bromo-2,3-dimethoxynaphthalene

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

InChI

InChI=1S/C12H11BrO2/c1-14-10-7-8-5-3-4-6-9(8)11(13)12(10)15-2/h3-7H,1-2H3

InChI Key

XZZRGEPWNYCNGI-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C(=C1OC)Br

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1OC)Br

The exact mass of the compound 1-Bromo-2,3-dimethoxynaphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

1-Bromo-2,3-dimethoxynaphthalene is a valuable intermediate in organic synthesis due to the presence of both a reactive bromine atom and two methoxy groups. The bromine atom can be readily substituted with various nucleophiles, enabling the introduction of diverse functional groups []. This versatility allows researchers to synthesize a wide range of complex organic molecules, including pharmaceuticals, natural products, and materials [, ].

Medicinal Chemistry:

The dimethoxynaphthalene core structure is present in several biologically active compounds, making 1-bromo-2,3-dimethoxynaphthalene a potential candidate for drug discovery []. Researchers have investigated its potential for various therapeutic applications, including:

  • Antimicrobial activity: Studies have shown that 1-bromo-2,3-dimethoxynaphthalene exhibits antibacterial and antifungal properties. However, further research is needed to determine its efficacy and safety in vivo.
  • Antiprotozoal activity: Some studies suggest that 1-bromo-2,3-dimethoxynaphthalene might possess activity against protozoan parasites, such as those causing malaria and leishmaniasis. However, more research is required to validate these findings.

Materials Science:

-Bromo-2,3-dimethoxynaphthalene has been explored for potential applications in materials science due to its unique properties. These include:

  • Organic electronics: Researchers have investigated the use of 1-bromo-2,3-dimethoxynaphthalene in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
  • Liquid crystals: The molecule's rigid structure and aromatic character make it a potential candidate for the development of liquid crystals used in display devices.

1-Bromo-2,3-dimethoxynaphthalene is an organic compound belonging to the class of naphthalene derivatives. Its chemical formula is C12H11BrO2, and it features a naphthalene backbone substituted with two methoxy groups (-OCH3) at positions 2 and 3, and a bromine atom at position 1. This compound appears as a pale yellow to white solid and is sparingly soluble in water but soluble in organic solvents such as ethanol and dichloromethane. The presence of the bromine atom and methoxy groups significantly influences its chemical properties and reactivity.

BrDMON itself does not possess a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of binaphthalene derivatives, which can exhibit various functionalities depending on the attached groups. Some binaphthalene derivatives can act as ligands in asymmetric catalysis, a field with numerous applications in organic synthesis [].

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of amine or thioether derivatives.
  • Electrophilic Aromatic Substitution: The methoxy groups are activating and ortho/para-directing substituents. This allows for further electrophilic substitutions on the aromatic ring, potentially leading to products with additional functional groups.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding alcohols or other reduced forms, depending on the reducing agent used.

Research has indicated that 1-Bromo-2,3-dimethoxynaphthalene exhibits notable biological activities. Studies have shown that it possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Additionally, its unique structure may contribute to potential anticancer activity, although more extensive studies are required to confirm these effects and elucidate the underlying mechanisms.

Several methods have been developed for synthesizing 1-Bromo-2,3-dimethoxynaphthalene:

  • Bromination of 2,3-Dimethoxynaphthalene: This method involves the bromination of 2,3-dimethoxynaphthalene using bromine or brominating agents in a suitable solvent. The reaction typically proceeds under mild conditions and yields the desired product.
  • Methoxylation of Naphthalene Derivatives: Starting from naphthalene, methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base. Subsequent bromination can then be performed.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies for hydroxyl groups and selective bromination.

1-Bromo-2,3-dimethoxynaphthalene has several applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting microbial infections or cancer.
  • Organic Synthesis: It can be used as an intermediate in organic synthesis for producing other complex molecules through further functionalization.
  • Material Science: The compound may find applications in developing novel materials with specific electronic or optical properties due to its conjugated system.

Interaction studies involving 1-Bromo-2,3-dimethoxynaphthalene focus on its reactivity with biological targets and other chemical species:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its potential therapeutic mechanisms.
  • Reactivity with Nucleophiles: Studies examining how effectively nucleophiles displace bromine in this compound help understand its reactivity profile and potential applications in drug design.

1-Bromo-2,3-dimethoxynaphthalene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-2-methoxynaphthaleneOne methoxy group at position 2Less steric hindrance than 1-bromo variant
1-Bromo-3-methoxynaphthaleneOne methoxy group at position 3Different regioselectivity in reactions
2,3-DimethoxynaphthaleneNo halogen substitutionLacks electrophilic character
1-Iodo-2,3-dimethoxynaphthaleneIodine instead of bromineHigher reactivity due to iodine's properties

Uniqueness of 1-Bromo-2,3-dimethoxynaphthalene

The presence of both bromine and two methoxy substituents distinguishes 1-Bromo-2,3-dimethoxynaphthalene from similar compounds. The combination enhances its reactivity profile while providing unique biological activity potential that warrants further exploration in medicinal chemistry.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

1-Bromo-2,3-dimethoxynaphthalene

Dates

Last modified: 08-15-2023

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